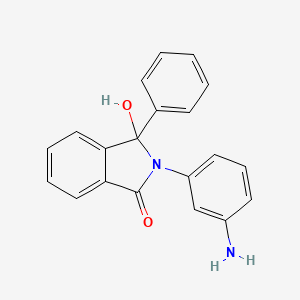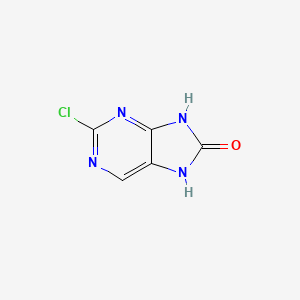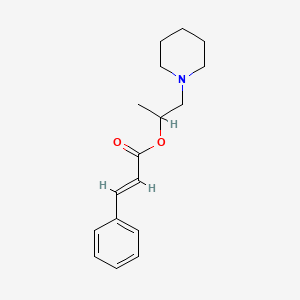![molecular formula C10H12N2O2S3 B14164831 Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate CAS No. 370841-57-9](/img/structure/B14164831.png)
Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate is an organic compound with the molecular formula C₁₀H₁₂N₂O₂S₃. This compound is characterized by the presence of a nitrophenyl group, a sulfanyl group, and a carbonodithioimidate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate typically involves the reaction of 4-methyl-2-nitrothiophenol with carbon disulfide and dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Step 1: 4-methyl-2-nitrothiophenol is reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form the corresponding dithiocarbamate.
Step 2: The dithiocarbamate is then treated with dimethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonodithioimidate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic medium are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted carbonodithioimidates.
Applications De Recherche Scientifique
Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The carbonodithioimidate moiety can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl [(4-nitrophenyl)sulfanyl]carbonodithioimidate
- Dimethyl [(4-chlorophenyl)sulfanyl]carbonodithioimidate
- Dimethyl [(4-methoxyphenyl)sulfanyl]carbonodithioimidate
Uniqueness
Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of substituents imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Numéro CAS |
370841-57-9 |
|---|---|
Formule moléculaire |
C10H12N2O2S3 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
N-(4-methyl-2-nitrophenyl)sulfanyl-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C10H12N2O2S3/c1-7-4-5-9(8(6-7)12(13)14)17-11-10(15-2)16-3/h4-6H,1-3H3 |
Clé InChI |
MOWRWJHWMZRTAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)SN=C(SC)SC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14164763.png)
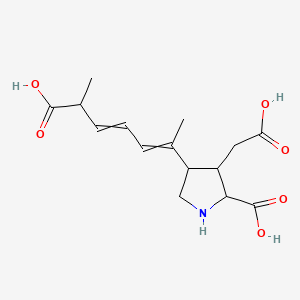
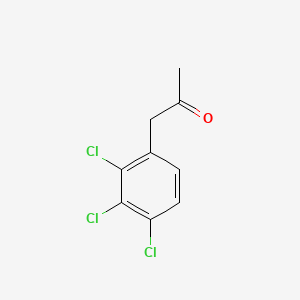

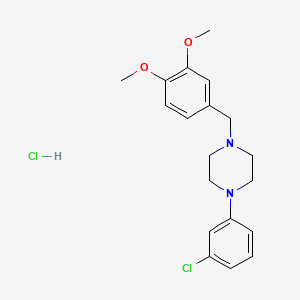
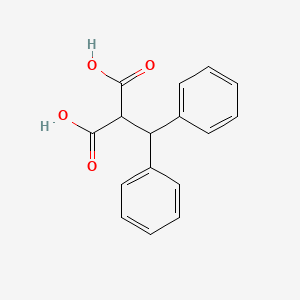
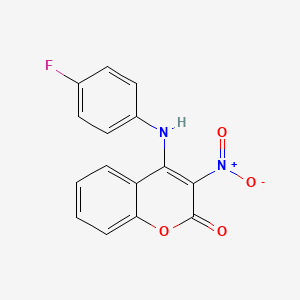
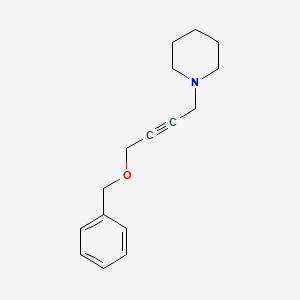
![Tert-butyl 1-benzyl-2,3,3a,4,5,6a-hexahydropyrrolo[2,3-b]pyrrole-6-carboxylate](/img/structure/B14164794.png)

